cis-1,2-Dimethylcyclohexane

Conformational Analysis Stereochemistry Molecular Mechanics

Sourcing cis-1,2-Dimethylcyclohexane (CAS 2207-01-4) demands precise stereochemistry. The cis configuration forces a unique axial/equatorial methyl orientation, creating specific steric and reactivity profiles critical for mechanistic studies. This isomer's reactions (e.g., >99% stereoretentive oxidation vs. radical scrambling) make it an essential, non-substitutable substrate for bioinorganic chemistry and combustion kinetic modeling. Ensure your research integrity—verify the correct isomer type before ordering.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 2207-01-4
Cat. No. B165935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dimethylcyclohexane
CAS2207-01-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCCCC1C
InChIInChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+
InChIKeyKVZJLSYJROEPSQ-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Dimethylcyclohexane (CAS 2207-01-4): Procurement and Differentiation Guide for the 1,2-Dimethylcyclohexane Isomer


cis-1,2-Dimethylcyclohexane (CAS 2207-01-4) is a disubstituted cyclohexane with the molecular formula C8H16 and a molecular weight of 112.21 g/mol [1]. It is one of two stereoisomers of 1,2-dimethylcyclohexane, distinguished by the cis (same side) orientation of its two methyl groups on the cyclohexane ring . This specific stereochemistry dictates its unique conformational behavior, physical properties, and chemical reactivity compared to its trans isomer and other dimethylcyclohexane regioisomers [2].

Why Substituting cis-1,2-Dimethylcyclohexane with its trans Isomer or Other Dimethylcyclohexanes is Scientifically Unjustified


Substituting cis-1,2-dimethylcyclohexane with its trans isomer or other dimethylcyclohexane regioisomers (1,3- or 1,4-) is not a neutral change; it fundamentally alters the molecule's physical and chemical behavior. The cis stereochemistry forces one methyl group into an axial position and the other equatorial in both chair conformations, resulting in a specific, quantifiable steric strain and a unique molecular shape that dictates its packing density, thermal stability, and site-specific reactivity [1][2]. These properties are not shared by the trans isomer, which can adopt a low-energy diequatorial conformation, or by other regioisomers with different steric profiles [3]. Therefore, using an alternative isomer would invalidate any experimental or industrial process designed around the cis-1,2-dimethylcyclohexane framework.

Quantitative Evidence for Selecting cis-1,2-Dimethylcyclohexane Over Comparators


Conformational Strain: cis-1,2-Dimethylcyclohexane is Energetically Distinct from its trans Isomer

The conformational strain of cis-1,2-dimethylcyclohexane is quantifiably higher than that of its trans isomer, directly impacting its thermodynamic properties and reactivity. In cis-1,2-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group, resulting in a total steric strain of 11.4 kJ/mol (2.7 kcal/mol) due to 1,3-diaxial and gauche butane interactions [1]. In contrast, the most stable conformation of trans-1,2-dimethylcyclohexane is diequatorial, with a steric strain of only 3.8 kJ/mol (0.9 kcal/mol) from a single gauche butane interaction [1][2]. This difference in ground-state energy has consequences for physical properties and reaction outcomes.

Conformational Analysis Stereochemistry Molecular Mechanics

Packing Density: cis-1,2-Dimethylcyclohexane Exhibits the Highest Density Among Branched C6 Cyclohexanes

The specific cis-1,2 stereochemistry leads to a molecular shape that packs more efficiently than its trans counterpart or other regioisomers. Across a wide temperature (up to 525 K) and pressure (up to 275 MPa) range, cis-1,2-dimethylcyclohexane exhibits the largest densities among the four branched C6 cyclohexane isomers studied (methylcyclohexane, cis-1,2-, cis-1,4-, and trans-1,4-dimethylcyclohexane) [1]. This was consistently observed at multiple isotherms (323 K, 423 K) and aligns with ambient pressure density data at 273, 293, and 313 K [1]. The density at 25 °C is 0.796 g/mL, which is notably higher than that of trans-1,2-dimethylcyclohexane (approx. 0.78 g/mL) [2].

Physical Property Equation of State Molecular Packing

Thermal Isomerization Kinetics: cis-1,2-Dimethylcyclohexane as a Jet Fuel Surrogate Component

The isomerization of cis-1,2-dimethylcyclohexane to its trans isomer and other products has been quantitatively characterized under conditions relevant to jet fuel combustion. In single-pulse shock tube experiments (1100-1200 K, ~2.5 atm), the total rate expression for isomerization is k = 10^(15.5±0.8) exp(-38,644 ± 2061 K/T) s^(-1) [1]. The rate constants are over an order of magnitude smaller than those for equivalent noncyclic hydrocarbon systems, highlighting the stabilizing effect of the cyclic framework [1]. This kinetic data is essential for modeling the behavior of fuel mixtures containing cis-1,2-dimethylcyclohexane.

Pyrolysis Combustion Chemistry Fuel Surrogates

Site-Selective C-H Bond Reactivity: Equatorial C-H Activation vs. Axial Deactivation

The stereochemistry of cis-1,2-dimethylcyclohexane dictates the axial/equatorial disposition of its methyl groups, which in turn controls the reactivity of its tertiary C-H bonds. A quantitative comparison of hydrogen atom transfer (HAT) from the cis and trans isomers of 1,2-dimethylcyclohexane to the cumyloxyl radical (CumO•) revealed that rate constants for HAT from tertiary equatorial C-H bonds are at least one order of magnitude higher (kH(eq)/kH(ax) = 10-14) than for tertiary axial C-H bonds [1]. This difference is attributed to 1,3-diaxial strain release in the HAT transition state for equatorial C-H bonds [1].

C-H Activation Hydrogen Atom Transfer Oxidation

Stereospecific Hydroxylation: cis-1,2-Dimethylcyclohexane as a Probe for Oxidant Mechanism

The stereochemical integrity of cis-1,2-dimethylcyclohexane upon oxidation serves as a powerful diagnostic tool for distinguishing between radical and concerted reaction mechanisms. Hydroxylation of cis-1,2-dimethylcyclohexane by an oxoiron(IV) porphyrin complex yielded a tertiary alcohol product with >99% retention of stereochemistry [1]. This high stereospecificity is a hallmark of a concerted, non-radical oxidation pathway and stands in contrast to oxidation by iron(II)-bispidine complexes, which proceeds via a radical-based autoxidation mechanism that would lead to loss of stereochemistry [2].

Oxidation Mechanistic Probe Stereochemistry

Physical Property Benchmark: Boiling Point and Refractive Index

The physical properties of cis-1,2-dimethylcyclohexane provide a reliable and quantifiable means of differentiating it from its trans isomer and ensuring purity. The cis isomer has a boiling point of 129-130 °C (lit.) and a refractive index (n20/D) of 1.436 (lit.) [1]. In contrast, the trans isomer has a reported boiling point of approximately 124 °C and a density of ~0.78 g/mL [2]. These distinct values allow for straightforward identification and quality assurance via standard analytical techniques.

Physical Property Quality Control Purification

Validated Application Scenarios for cis-1,2-Dimethylcyclohexane Based on Quantitative Differentiation


As a Stereochemical Probe in Oxidation Mechanism Studies

cis-1,2-Dimethylcyclohexane is uniquely suited for elucidating the mechanism of oxidation reactions. The retention (>99%) or loss of its cis stereochemistry upon hydroxylation provides direct evidence for concerted (e.g., metal-oxo) versus radical (e.g., autoxidation) pathways, respectively [1]. Its defined axial and equatorial C-H bonds also allow for the quantitative study of site-selectivity in hydrogen atom transfer reactions, as equatorial C-H bonds are 10-14 times more reactive than axial C-H bonds [2]. This makes it an essential substrate for mechanistic physical organic and bioinorganic chemistry.

As a Reference Compound in Jet Fuel Surrogate Modeling

The compound's well-characterized thermal decomposition and isomerization kinetics at high temperatures (1100-1200 K) make it a critical component for constructing and validating chemical kinetic models of jet fuel combustion [3]. Its higher density compared to other branched C6 cyclohexanes is also a relevant property for fuel formulation studies [4]. Researchers and engineers in the energy and aerospace sectors rely on such reference data for accurate simulations and the development of advanced, efficient fuels.

In Conformational Analysis and Molecular Mechanics Education

The quantifiable steric strain of cis-1,2-dimethylcyclohexane (11.4 kJ/mol) versus the lower energy trans isomer (3.8 kJ/mol) serves as a classic, textbook example for teaching the principles of conformational analysis, 1,3-diaxial interactions, and gauche butane interactions [5]. Its well-defined NMR spectrum and distinct physical properties (e.g., boiling point, refractive index) make it an ideal compound for advanced undergraduate and graduate laboratory courses in organic chemistry, reinforcing theoretical concepts with tangible, measurable data.

In Physical Property and Equation of State Benchmarking

The extensive density data for cis-1,2-dimethylcyclohexane across a wide range of temperatures (up to 525 K) and pressures (up to 275 MPa) make it a benchmark compound for testing and refining equations of state (EoS), such as PC-SAFT and Peng-Robinson [4]. Its distinct behavior as the highest-density branched C6 cyclohexane provides a challenging test case for models aiming to predict the effects of stereochemistry and molecular shape on macroscopic properties. This is particularly valuable for research in thermodynamics and chemical engineering.

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